Cas no 2361657-59-0 (N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide)

N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide is a synthetic organic compound featuring a chloro-fluoro-methoxyphenyl core linked to an acrylamide group. This structure imparts reactivity suitable for pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both chloro and fluoro substituents enhances electrophilic properties, while the methoxy group contributes to stability and solubility. The acrylamide moiety offers versatility for further functionalization via Michael addition or polymerization. This compound is valued for its precise reactivity profile and potential in developing targeted small-molecule inhibitors or specialty chemicals. High purity grades ensure consistent performance in research and industrial processes.
N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide structure
2361657-59-0 structure
Product name:N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide
CAS No:2361657-59-0
MF:C10H9ClFNO2
MW:229.635365247726
CID:6407523
PubChem ID:145909995

N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide
    • EN300-26577247
    • 2361657-59-0
    • Z3024771186
    • Inchi: 1S/C10H9ClFNO2/c1-3-10(14)13-8-5-7(12)6(11)4-9(8)15-2/h3-5H,1H2,2H3,(H,13,14)
    • InChI Key: UVPBTHQPPJVHCB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C=1)OC)NC(C=C)=O)F

Computed Properties

  • Exact Mass: 229.0305844g/mol
  • Monoisotopic Mass: 229.0305844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 2.4

N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577247-0.05g
N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide
2361657-59-0 90%
0.05g
$246.0 2023-11-13

Additional information on N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide

Research Brief on N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide (CAS: 2361657-59-0): Recent Advances and Applications

N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide (CAS: 2361657-59-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide is its incorporation into the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for specific tyrosine kinases implicated in cancer progression. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in improved potency and selectivity. These findings suggest that N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide could serve as a promising lead compound for the development of targeted cancer therapies.

In addition to its potential in oncology, recent research has explored the anti-inflammatory properties of N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. The study employed in vitro and in vivo models to validate these effects, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve modulation of the NF-κB signaling pathway, although further investigation is required to fully elucidate this.

The synthetic accessibility of N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide has also been a focus of recent research. A 2023 paper in Organic Process Research & Development detailed an optimized synthetic route for this compound, emphasizing improvements in yield and purity. The authors highlighted the use of green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance the sustainability of the synthesis. This advancement is particularly relevant for scaling up production in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, which may limit its therapeutic efficacy. Recent efforts have focused on prodrug strategies and formulation optimization to address this issue. For instance, a 2024 study in the European Journal of Pharmaceutical Sciences explored the use of nanoparticle-based delivery systems to improve the compound's solubility and absorption.

In conclusion, N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide (CAS: 2361657-59-0) represents a versatile and promising scaffold in chemical biology and drug discovery. Recent research has underscored its potential in oncology and inflammation, while also addressing synthetic and pharmacokinetic challenges. Future studies should focus on further optimizing its biological activity and advancing it toward preclinical development. This compound exemplifies the intersection of chemical innovation and therapeutic potential, offering exciting opportunities for the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.